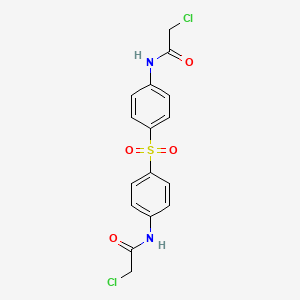

Sulfone, bis((4-chloroacetylamino)phenyl)

Vue d'ensemble

Description

“Sulfone, bis((4-chloroacetylamino)phenyl)” is a chemical compound with the molecular formula C16H14Cl2N2O4S . It has a molecular weight of 401.3 g/mol . The IUPAC name for this compound is 2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfonylphenyl]acetamide .

Molecular Structure Analysis

The molecular structure of “Sulfone, bis((4-chloroacetylamino)phenyl)” can be represented by the InChI string: InChI=1S/C16H14Cl2N2O4S/c17-9-15(21)19-11-1-5-13(6-2-11)25(23,24)14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22) . The Canonical SMILES representation is: C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl .Chemical Reactions Analysis

Sulfones are flexible functional groups that can act as nucleophiles, electrophiles, or even radicals . Changing the reaction conditions can completely alter the reactivity of a sulfonyl group, making molecules bearing multiple sulfones versatile building blocks .Physical And Chemical Properties Analysis

The physical and chemical properties of “Sulfone, bis((4-chloroacetylamino)phenyl)” include a molecular weight of 401.3 g/mol and a molecular formula of C16H14Cl2N2O4S .Applications De Recherche Scientifique

Inhibitor of Protein Arginine Methyltransferase 1 (PRMT1)

TC-E 5003 is a selective inhibitor of PRMT1, a protein arginine methyltransferase . It has an IC50 of 1.5 µM for human PRMT1 in a methylation assay . This makes it a valuable tool in studying the role of PRMT1 in various biological processes.

Anti-Inflammatory Properties

TC-E 5003 has been found to have anti-inflammatory properties. It modulates the lipopolysaccharide (LPS)-induced AP-1 and NF-κB signaling pathways . This suggests that it could potentially be developed further as an anti-inflammatory compound.

Antitumor Effects

TC-E 5003 has shown to inhibit the growth of MCF-7a breast cancer and LNCaP prostate cancer cells . This indicates its potential use in cancer research and treatment.

Thermogenic Properties

TC-E 5003 has been found to induce the thermogenic properties of primary murine and human subcutaneous adipocytes . It upregulates the expression of Ucp1 and Fgf21 significantly and activates protein kinase A signaling and lipolysis in primary subcutaneous adipocytes from both mouse and humans .

Role in Synthesis of Chromene Derivatives

Sulfonylbis (1,4-phenylene) bis (sulfamic acid), a reagent easily prepared from 4,4’-sulfonyldianiline and chlorosulfonic acid, has been used for the synthesis of mono- and bis-chromene derivatives . Chromene derivatives have a wide range of biological and therapeutic properties, making this a significant application.

High-Performance Polymers

Polysulfones, a class of condensation heterochain polymers containing sulfonic groups, have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers . The sulfone group can be employed as a temporary modulator of chemical reactivity .

Potential Antimalarial Properties

TC-E 5003 has been reported to have antimalarial properties and has been found to eradicate P. berghei in mice . This suggests its potential use in the treatment of malaria.

Role in Fuel Cell Membrane

Poly(arylene ether sulfone)s, which contain sulfonic groups in the main chain, have been developed for application in conditions of high operating temperatures, high mechanical loading, aggressive chemical media, and high-energy radiation . This makes them suitable for use in fuel cell membranes.

Safety and Hazards

“Sulfone, bis((4-chloroacetylamino)phenyl)” should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation, as well as dust formation .

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfonylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O4S/c17-9-15(21)19-11-1-5-13(6-2-11)25(23,24)14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRCVZJKZJGIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169569 | |

| Record name | Sulfone, bis((4-chloroacetylamino)phenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfone, bis((4-chloroacetylamino)phenyl) | |

CAS RN |

17328-16-4 | |

| Record name | Sulfone, bis((4-chloroacetylamino)phenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017328164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17328-16-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfone, bis((4-chloroacetylamino)phenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

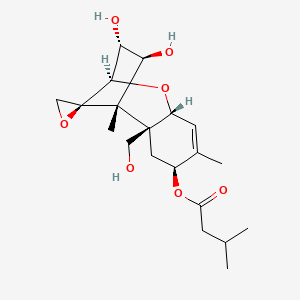

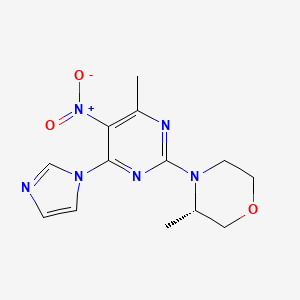

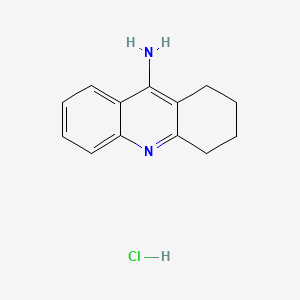

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)

![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)

![2-chloro-N-{3-chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1682870.png)

![(1S,4R,5S,6R,7R,8R)-6-Acetyloxy-7-amino-4-carbamoyl-4-hydroxy-8-phosphonooxy-9-oxa-3-thiabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1682879.png)